molecular formula C23H26FN3O2S B11427523 2-(butylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(butylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11427523
M. Wt: 427.5 g/mol
InChI Key: ZRZQVYAFRNBQQO-UHFFFAOYSA-N
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Description

2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines, aldehydes, and sulfur-containing reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, pyrimidoquinolines have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activity of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would need to be determined through experimental studies.

Medicine

In medicine, compounds like this are often investigated for their therapeutic potential. They might be studied for their effects on specific molecular targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrially, such compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific interactions with biological molecules. Typically, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.

    Fluorophenyl derivatives: Compounds containing fluorophenyl groups are known for their enhanced stability and biological activity.

    Sulfur-containing heterocycles: These compounds often have unique reactivity and biological properties due to the presence of sulfur.

Uniqueness

The uniqueness of 2-(BUTYLSULFANYL)-5-(4-FLUOROPHENYL)-8,8-DIMETHYL-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its specific combination of functional groups and structural features, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H26FN3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

2-butylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H26FN3O2S/c1-4-5-10-30-22-26-20-19(21(29)27-22)17(13-6-8-14(24)9-7-13)18-15(25-20)11-23(2,3)12-16(18)28/h6-9,17H,4-5,10-12H2,1-3H3,(H2,25,26,27,29)

InChI Key

ZRZQVYAFRNBQQO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)F)C(=O)N1

Origin of Product

United States

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